molecular formula C15H21N3O6 B15032539 1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione CAS No. 53967-74-1

1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione

Katalognummer: B15032539
CAS-Nummer: 53967-74-1
Molekulargewicht: 339.34 g/mol
InChI-Schlüssel: VLLPCTCOGQTVKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by its triazinane ring structure, which is substituted with three oxobutyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with oxobutyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with oxobutyl groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in various substituted triazinane derivatives .

Wissenschaftliche Forschungsanwendungen

1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Wirkmechanismus

The mechanism of action of 1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,5-Triazine: A basic triazinane derivative with similar structural features.

    Hexamethylmelamine: A triazine derivative used in cancer treatment.

    2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor properties.

Uniqueness

1,3,5-Tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern with oxobutyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

53967-74-1

Molekularformel

C15H21N3O6

Molekulargewicht

339.34 g/mol

IUPAC-Name

1,3,5-tris(3-oxobutyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C15H21N3O6/c1-10(19)4-7-16-13(22)17(8-5-11(2)20)15(24)18(14(16)23)9-6-12(3)21/h4-9H2,1-3H3

InChI-Schlüssel

VLLPCTCOGQTVKO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCN1C(=O)N(C(=O)N(C1=O)CCC(=O)C)CCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.